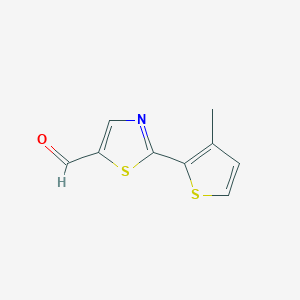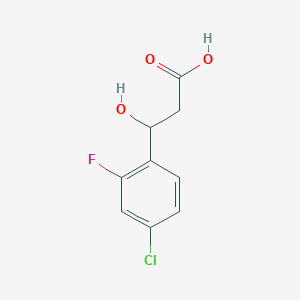![molecular formula C14H25NO5 B13508992 3-{[(Tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid](/img/structure/B13508992.png)
3-{[(Tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid is a synthetic organic compound with a complex structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an oxan-4-yl moiety, and a propanoic acid backbone. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile (MeCN) at ambient temperature.
Formation of the Oxan-4-yl Moiety: The oxan-4-yl group is introduced through a ring-opening reaction of an oxazoline derivative, followed by alkylation.
Coupling with Propanoic Acid: The final step involves coupling the protected amino group with a propanoic acid derivative under standard peptide coupling conditions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid undergoes several types of chemical reactions:
Deprotection: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) to yield the free amine.
Substitution: The oxan-4-yl moiety can participate in nucleophilic substitution reactions, where the oxygen atom acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxan-4-yl moiety and the propanoic acid group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nucleophiles such as alkyl halides or sulfonates in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Deprotection: Free amine derivative.
Substitution: Substituted oxan-4-yl derivatives.
Oxidation: Oxidized products at the oxan-4-yl moiety.
Reduction: Reduced products at the propanoic acid group.
Aplicaciones Científicas De Investigación
3-{[(Tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins due to its stable Boc protecting group.
Drug Development: Investigated for its potential use in developing inhibitors for enzymes such as glucosamine synthase and myosin kinase.
Bioconjugation: Utilized in the preparation of bioconjugates for targeted drug delivery and imaging.
Material Science: Employed in the synthesis of polymers and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid involves several molecular targets and pathways:
Deprotection: The Boc group is removed under acidic conditions, exposing the free amine, which can then participate in further reactions.
Nucleophilic Substitution: The oxan-4-yl moiety can undergo nucleophilic substitution, where the oxygen atom acts as a nucleophile, forming new bonds with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical structure and reactivity.
Comparación Con Compuestos Similares
3-{[(Tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid can be compared with similar compounds such as:
3-Amino-2-[(tert-butoxycarbonyl)amino]propanoic acid: Similar in structure but lacks the oxan-4-yl moiety.
Nα-Boc-L-2,3-diaminopropionic acid: Contains a similar Boc protecting group but differs in the side chain structure.
Boc-Dap-OH: Another Boc-protected amino acid derivative used in peptide synthesis.
These compounds share similar reactivity and applications but differ in their specific functional groups and structural features, making this compound unique in its combination of the Boc group and oxan-4-yl moiety.
Propiedades
Fórmula molecular |
C14H25NO5 |
|---|---|
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(oxan-4-yl)propanoic acid |
InChI |
InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-9-11(12(16)17)8-10-4-6-19-7-5-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) |
Clave InChI |
CDJYNZSBXGSGDA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CC1CCOCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Azabicyclo[3.3.1]non-2-ene hydrochloride](/img/structure/B13508909.png)
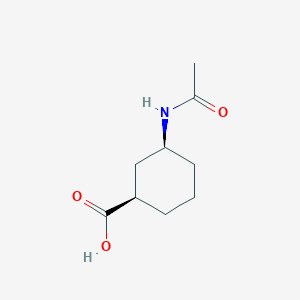
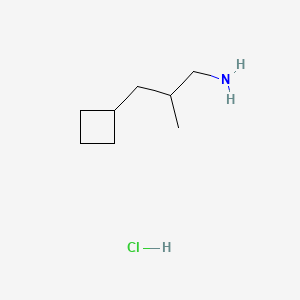
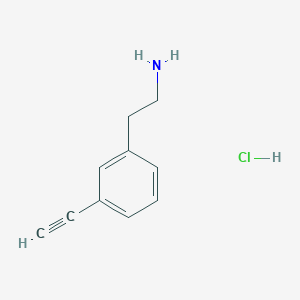
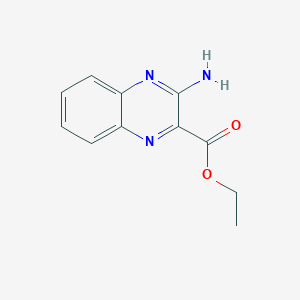
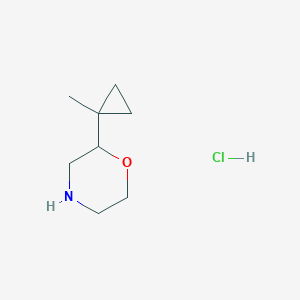
![6-Bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol](/img/structure/B13508928.png)
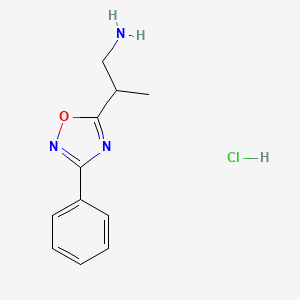
![9-Hydroxybicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13508933.png)
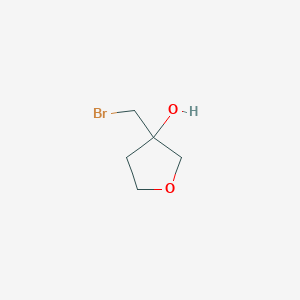
![Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride](/img/structure/B13508942.png)
